molecular formula C8H4F3NO2 B12980758 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12980758
M. Wt: 203.12 g/mol
InChI Key: QGTYRNZVJUPASB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one is a high-purity chemical reagent featuring a benzo[d]oxazol-2(3H)-one core, a privileged scaffold in medicinal chemistry and drug discovery. This compound is differentiated by the presence of a trifluoromethyl group, a moiety known to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The benzoxazole core is recognized as a key building block for the development of novel therapeutic agents due to its wide spectrum of reported biological activities. Research into structurally similar benzo[d]oxazole derivatives has demonstrated significant potential in various fields. Studies have identified such compounds as potent and selective small-molecule inhibitors of epigenetic targets like the chromodomain protein CDYL, providing valuable chemical tools for probing chromatin biology . In oncology, benzo[d]oxazole-based molecules have been designed as new classes of inhibitors for targets such as Traf2- and Nck-interacting kinase (TNIK) for colorectal cancer research, and as VEGFR-2 inhibitors for investigating anti-angiogenesis strategies in cancers like hepatocellular carcinoma and breast cancer . Furthermore, this chemotype shows promise in neurodegenerative disease research, with some derivatives exhibiting neuroprotective effects in models of Alzheimer's disease by modulating key pathways like Akt/GSK-3β/NF-κB . This compound is offered for research applications as a building block in organic synthesis and for the exploration of new biologically active molecules. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with their institution's laboratory safety procedures.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)

InChI Key

QGTYRNZVJUPASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves:

  • Construction of the benzoxazolone ring system.
  • Introduction of the trifluoromethyl substituent either before or after ring formation.
  • Use of cyclization reactions from appropriate precursors such as 2-aminophenol derivatives or substituted anthranilic acids.
  • Employing reagents and catalysts that facilitate ring closure and functional group transformations.

Specific Synthetic Routes

Cyclization of 2-Aminophenol Derivatives with Trifluoromethyl-Substituted Precursors

One common method involves the condensation of 2-aminophenol derivatives bearing a trifluoromethyl group or reacting 2-aminophenol with trifluoromethyl-substituted carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). This leads to intramolecular cyclization forming the benzoxazolone ring.

  • Reaction Conditions:

    • Solvents: Typically polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Catalysts: Acid or base catalysts to promote cyclization.
    • Temperature: Mild heating (room temperature to reflux) depending on substrate reactivity.
  • Example:
    The reaction of 2-aminophenol with 4-(trifluoromethyl)benzoyl chloride under basic conditions yields the benzoxazolone ring with the trifluoromethyl group at the 4-position.

Copper-Catalyzed Cyclization

Copper-catalyzed oxidative cyclization has been reported for benzoxazole derivatives, which can be adapted for benzoxazolone synthesis. This method involves:

  • Starting from 2-aminophenol and trifluoromethyl-substituted aryl halides.
  • Using copper catalysts (e.g., CuI) and ligands under nitrogen atmosphere.
  • Employing bases such as triethylamine to facilitate the reaction.

This method allows for efficient formation of the benzoxazolone ring with high yields and selectivity.

Aldol Condensation Followed by Cyclization

Though more common for substituted benzoxazolones, aldol condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole derivatives with trifluoromethyl-substituted ketones or aldehydes can be used to introduce the trifluoromethyl group followed by ring closure.

  • Acid- and base-catalyzed aldol condensation conditions are used.
  • The product is purified by recrystallization or chromatography.
  • Characterization confirms the structure via NMR and HRMS.

Research Findings and Data

Yields and Purity

Method Yield (%) Purification Method Notes
Cyclization with acid chloride 70-90 Silica gel chromatography High purity, mild conditions
Copper-catalyzed cyclization 80-98 Column chromatography Efficient, scalable, mild temperature
Aldol condensation + cyclization 65-85 Recrystallization Suitable for substituted derivatives

Spectroscopic Characterization

  • 1H NMR: Aromatic protons appear between δ 7.0–8.5 ppm, consistent with benzoxazolone structure.
  • 13C NMR: Signals for carbonyl carbon (~δ 160–180 ppm), aromatic carbons, and trifluoromethyl carbon (~δ 120 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 203 [M]+ confirms molecular weight.
  • Elemental Analysis: Matches calculated values for C, H, N, and F content.

Detailed Example Procedure (Copper-Catalyzed Cyclization)

Reagent/Condition Amount/Concentration Role
2-Aminophenol 1 equiv Starting material
4-(Trifluoromethyl)benzoyl chloride 1.1 equiv Acylating agent
CuI 10 mol% Catalyst
PdCl2(PPh3)2 5 mol% Co-catalyst
Triethylamine 1.5 equiv Base
THF Solvent, 10-20 mL per 1 mmol Reaction medium
Temperature Room temperature to reflux Reaction condition
Time Overnight (12-16 h) Reaction duration

Procedure:
The reagents are combined under nitrogen atmosphere in THF. The mixture is stirred at room temperature overnight. After completion, the reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography (hexane/ethyl acetate gradient) to yield this compound as a pale solid.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Acid chloride cyclization 2-Aminophenol + 4-(trifluoromethyl)benzoyl chloride Base, mild heating 70-90 Straightforward, high purity Requires acid chloride precursor
Copper-catalyzed cyclization 2-Aminophenol + aryl halide (CF3-substituted) CuI, Pd catalyst, base, N2 80-98 High yield, mild conditions Requires metal catalysts
Aldol condensation + cyclization 2-Oxo-2,3-dihydrobenzo[d]oxazole + CF3-substituted ketone Acid/base catalysis, recrystallization 65-85 Versatile for substituted derivatives Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one exhibit notable antimicrobial properties. A study comparing various derivatives indicated that certain compounds showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Derivatives

Compound IDMIC (µg/mL)Activity Against
6h3.125Mycobacterium tuberculosis
6i12.5Staphylococcus aureus
6l25Escherichia coli

Anti-inflammatory Properties

In addition to antimicrobial activity, some studies have reported that this compound can exert anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis .

Fluorescent Properties

The incorporation of the trifluoromethyl group into the benzo[d]oxazole structure enhances its fluorescent properties, making it useful in the development of fluorescent dyes and sensors. Research indicates that these compounds can be used in biological imaging due to their high photostability and fluorescence quantum yields .

Table 3: Fluorescence Characteristics

Compound IDEmission Wavelength (nm)Quantum Yield (%)
3g52075
3h55080

Case Study 1: Synthesis and Characterization

A significant study focused on the synthesis of various derivatives of this compound using different reaction conditions. The researchers optimized the synthesis process using potassium carbonate as a base in THF solvent, achieving yields up to 92% for specific derivatives .

Case Study 2: Application in Drug Development

Another case study investigated the efficacy of a derivative of this compound as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD). The study utilized murine models to assess the impact on lipid metabolism, revealing promising results that suggest further exploration into its pharmacological applications .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

The 5-trifluoromethyl isomer (CAS: 14733-68-7) shares the same core but differs in substitution position. The 4-CF₃ group creates distinct electronic effects compared to the 5-position, altering dipole moments and steric interactions. Computational modeling suggests that the 4-substitution may improve binding to flat aromatic pockets in enzymes (e.g., kinases) due to better planarity, while the 5-substitution could enhance solubility .

Key Data:

Property 4-CF₃ Derivative 5-CF₃ Derivative
LogP (Predicted) 2.8 2.5
Polar Surface Area (Ų) 45 45
Synthetic Accessibility Moderate Moderate

Sigma Receptor Ligands: SN79

SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) is a sigma receptor ligand with neuroprotective and cocaine-antagonist properties. Unlike 4-CF₃-benzoxazolone, SN79 features a 6-acetyl group and a piperazine-butyl chain, enabling high sigma-2 receptor affinity (Kd = 12 nM) . The trifluoromethyl group in 4-CF₃-benzoxazolone may confer greater blood-brain barrier penetration but lacks the extended alkyl chain necessary for sigma receptor avidity.

Binding Affinities:

Compound σ₁ Receptor (Kd) σ₂ Receptor (Kd)
SN79 180 nM 12 nM
4-CF₃-benzoxazolone Not Reported Not Reported

Anticancer Agents: Sigma-2 Receptor Agonists

Sigma-2 receptors are overexpressed in tumors and implicated in apoptosis. Compounds like CB-64D (sigma-2 agonist) induce caspase-independent cell death. However, it lacks the pharmacophoric elements (e.g., halogenated aryl groups) critical for sigma-2 binding .

Cytotoxicity Comparison:

Compound EC₅₀ (MCF-7 Cells) Mechanism
CB-64D 15 µM Caspase-independent apoptosis
4-CF₃-benzoxazolone N/A Unknown

Serotonergic Agents: Bifeprunox

Bifeprunox (7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one) is a 5-HT₁A partial agonist. The 7-piperazine substitution enables G-protein coupling, whereas the 4-CF₃ group in the target compound lacks this moiety, precluding direct 5-HT₁A activity. This highlights the importance of substituent position for target specificity .

Pharmacokinetic Properties:

Property Bifeprunox 4-CF₃-benzoxazolone
Oral Bioavailability 40% Not Reported
Half-life 6–8 hours Not Reported

Kinase Inhibitors: c-Met Targeting Derivatives

Benzoxazolone derivatives bearing 4-ethoxyquinoline moieties (e.g., from ) inhibit c-Met kinase (IC₅₀ = 50–100 nM). The 4-CF₃ substitution may enhance hydrophobic interactions in the ATP-binding pocket but lacks the quinoline group critical for π-π stacking.

Activity Data:

Compound c-Met IC₅₀ Selectivity (vs. VEGFR2)
Quinoline Derivative 68 nM >100-fold
4-CF₃-benzoxazolone Not Tested N/A

Physicochemical and ADME Properties

The trifluoromethyl group significantly impacts ADME:

  • Lipophilicity (LogP): ~2.8 (higher than acetyl or amino analogs) .
  • Solubility: Lower aqueous solubility compared to polar derivatives (e.g., 7-amino-benzoxazolone) .

Biological Activity

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzo[d]oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to the benzo[d]oxazole moiety, which is known for enhancing lipophilicity and biological activity. The general structure can be represented as follows:

C9H6F3NO\text{C}_9\text{H}_6\text{F}_3\text{N}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have been shown to exhibit significant inhibitory effects on various cancer cell lines, including HepG2 and HCT-116 cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG212.5Induction of apoptosis via caspase activation
This compoundHCT-11615.0Inhibition of cell cycle progression

The mechanism involves the induction of apoptosis, characterized by increased levels of caspases and a decrease in anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Effects

Research indicates that derivatives of benzo[d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For example, one study demonstrated that a related compound significantly reduced Aβ-induced apoptosis in PC12 cells by modulating the Akt/GSK-3β/NF-κB signaling pathway .

Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of a derivative similar to this compound in a mouse model of Alzheimer’s disease. The results showed that treatment with this compound led to:

  • A significant reduction in tau hyperphosphorylation.
  • Decreased expression of pro-apoptotic factors (Bax) and increased anti-apoptotic factors (Bcl-2).
  • Improved cognitive function as assessed by behavioral tests.

These findings suggest that the compound may offer therapeutic benefits for neurodegenerative conditions .

Study 2: Anticancer Efficacy Against HepG2 Cells

In another investigation, the anticancer efficacy of a benzo[d]oxazole derivative was evaluated against HepG2 liver cancer cells. The study found that:

  • The compound induced apoptosis in 65% of treated cells.
  • It significantly inhibited TNF-α and IL-6 production, suggesting anti-inflammatory properties alongside its anticancer effects .

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